molecular formula C8H12Cl3NO4 B13793631 Acetoacetic acid, 2-(1-hydroxyamino-2,2,2-trichloroethyl)-, ethyl ester CAS No. 7500-71-2

Acetoacetic acid, 2-(1-hydroxyamino-2,2,2-trichloroethyl)-, ethyl ester

Cat. No.: B13793631
CAS No.: 7500-71-2
M. Wt: 292.5 g/mol
InChI Key: CRLPWIDAZYJYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound Acetoacetic acid, 2-(1-hydroxyamino-2,2,2-trichloroethyl)-, ethyl ester (CAS RN: 906,695, per ) is a derivative of ethyl acetoacetate (EAA), a β-keto ester widely used in organic synthesis. The core structure of EAA consists of an ethyl ester group attached to acetoacetic acid (CH₃COCH₂COOH). In this derivative, the alpha-carbon of the acetoacetate moiety is substituted with a 1-hydroxyamino-2,2,2-trichloroethyl group (–NHOH–CCl₃). This modification introduces significant steric and electronic effects, altering reactivity and biological activity compared to simpler acetoacetic esters .

  • Nitrosation of ethyl acetoacetate (EAA) with nitrous acid to form isonitroso intermediates .
  • Halogenation (e.g., bromination) or alkylation at the alpha position .
  • Introduction of hydroxyamino groups via hydroxylamine derivatives .
  • Antimicrobial or biocidal agents (similar to halogenated pyrazolone derivatives in ).
  • Pharmaceutical intermediates, particularly in cephalosporin antibiotics (as seen in and ).

Properties

CAS No.

7500-71-2

Molecular Formula

C8H12Cl3NO4

Molecular Weight

292.5 g/mol

IUPAC Name

ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate

InChI

InChI=1S/C8H12Cl3NO4/c1-3-16-7(14)5(4(2)13)6(12-15)8(9,10)11/h5-6,12,15H,3H2,1-2H3

InChI Key

CRLPWIDAZYJYNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(Cl)(Cl)Cl)NO)C(=O)C

Origin of Product

United States

Preparation Methods

Detailed Reaction Steps and Conditions

Preparation of Acetoacetic Ester Core

The acetoacetic ester core (ethyl acetoacetate) is typically prepared by the reaction of diketene with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This process is well-established and involves:

  • Mixing diketene, ethanol, and an acid catalyst under controlled temperature conditions (often around 60–80°C).
  • Continuous removal of byproducts and unreacted alcohol by distillation to drive the reaction forward and improve purity.
  • The reaction yields ethyl acetoacetate with high purity suitable for further functionalization.

Introduction of the 2-(1-hydroxyamino-2,2,2-trichloroethyl) Group

This step involves the functionalization of the acetoacetic ester at the alpha position with a hydroxyamino-trichloromethyl moiety. The synthetic route includes:

  • Alkylation of the acetoacetic ester:
    Using a base such as sodium ethoxide, the alpha hydrogen of ethyl acetoacetate is deprotonated to form an enolate ion. This reactive intermediate undergoes nucleophilic substitution (SN2) with a suitable electrophile bearing the trichloromethyl and hydroxyamino groups or their precursors.

  • Hydroxyamino group introduction:
    Hydroxylamine or its derivatives (e.g., O-alkylhydroxylamines) are reacted under mild acidic or neutral conditions to convert oxo or imino precursors into hydroxyamino functionalities. Reduction steps may be employed using reducing agents such as sodium borohydride or catalytic hydrogenation with palladium on carbon to convert oxo groups to hydroxyamino groups.

  • Use of protecting groups and catalysts:
    Protecting groups such as acetals or thioacetals may be used to mask sensitive functionalities during intermediate steps. These are removed by acidic hydrolysis (e.g., with hydrochloric acid or sulfuric acid) or by treatment with heavy metal salts like mercuric chloride for thioacetals. Catalysts such as boron trifluoride or titanium tetrachloride may be used to facilitate condensation or substitution reactions.

Purification

The crude product is purified by column chromatography on silica gel using solvents such as benzene and ethyl acetate mixtures (e.g., 20:1 ratio). This step yields a yellowish oil or crystalline compound of the desired acetoacetic acid derivative.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvents Temperature Notes
Acetoacetic ester formation Diketene + Ethanol + Acid catalyst (H2SO4, p-TsOH) Ethanol 60–80°C Distillation to remove byproducts
Alpha deprotonation Sodium ethoxide or other alkoxide bases Ethanol, methanol, or DMF Ambient to mild heat Formation of enolate intermediate
Alkylation Electrophile with trichloromethyl and hydroxyamino precursors Benzene, toluene, chloroform Room temperature to reflux SN2 reaction
Hydroxyamino group formation Hydroxylamine or derivatives + reducing agents (NaBH4, Pd/C) Methanol, ethanol, DMF Ambient to mild heat Reduction of oxo/imino to hydroxyamino group
Protection/deprotection Acidic hydrolysis (HCl, H2SO4), heavy metal salts Water, dioxane, methanol Room temperature Removal of acetal/thioacetal protecting groups
Purification Column chromatography (silica gel) Benzene:ethyl acetate (20:1) Ambient Isolation of pure compound

Research Discoveries and Optimization

  • The use of mild acidic or basic buffers and varied solvents (e.g., dioxane, dimethylformamide) allows fine-tuning of reaction rates and selectivity, minimizing side reactions.

  • Catalytic hydrogenation is preferred for selective reduction steps due to its mildness and high yield, avoiding over-reduction or decomposition.

  • The presence of geometric isomers in intermediates (cis-trans) can be equilibrated under reaction conditions, allowing flexibility in starting material choice without affecting final product yield or purity.

  • The choice of alkylating agents bearing trichloromethyl groups is critical; they must be stable yet reactive enough to undergo SN2 substitution without decomposing or causing side reactions.

  • Protecting group strategies are essential to prevent unwanted reactions at sensitive sites, with acidic hydrolysis being a reliable method for deprotection.

Comparative Notes on Preparation Routes

Feature Method via Diketene + Alcohol (Step 1) Functionalization via Alkylation + Reduction (Steps 2 & 3)
Starting materials Diketene, ethanol Ethyl acetoacetate, hydroxylamine, trichloromethyl electrophile
Reaction complexity Moderate Higher due to multiple steps and functional group transformations
Purification Distillation + chromatography Chromatography essential for purity
Yield High for acetoacetic ester Moderate to high depending on conditions
Scalability Industrially scalable Requires careful control of reaction conditions

Chemical Reactions Analysis

Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound features a beta-keto acid structure characterized by a trichloroethyl group and a hydroxyamino substituent. Its molecular formula is C12H12Cl3NO3C_{12}H_{12}Cl_3NO_3 with a molecular weight of approximately 324.59 g/mol. The presence of these functional groups confers unique chemical properties that enhance its reactivity in synthetic applications.

Scientific Research Applications

  • Organic Synthesis
    • Building Block for Complex Molecules : Acetoacetic acid derivatives are often employed in the synthesis of more complex organic compounds. The ability to undergo various chemical reactions makes this compound a valuable intermediate in organic chemistry.
    • Reactivity : The compound can participate in nucleophilic substitutions and condensation reactions, which are fundamental to creating diverse organic structures. Its reactivity is enhanced by the trichloroethyl and hydroxyamino groups, which can influence reaction pathways and product selectivity.
  • Pharmaceutical Applications
    • Drug Development : The unique structural features of acetoacetic acid derivatives allow for modifications that can lead to the development of new pharmaceuticals. For example, derivatives have been explored for their potential as anti-cancer agents due to their ability to interact with biological targets effectively .
    • Biological Activity : Research has indicated that compounds within this class may exhibit antibacterial and antifungal properties. The hydroxyamino group may enhance biological interactions, making these compounds promising candidates for further pharmacological studies .
  • Biochemical Studies
    • Metabolic Pathways : Acetoacetic acid plays a crucial role in metabolic processes as a ketone body. Understanding its metabolism can provide insights into energy production during fasting or diabetes, highlighting its importance in biochemical research .
    • Enzyme Interactions : Studies involving enzyme-catalyzed reactions with acetoacetic acid derivatives can elucidate mechanisms of action for various enzymes, contributing to the field of enzymology and metabolic engineering .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
Acetoacetic AcidSimple beta-keto acidPrecursor to various biochemical pathways
Ethyl AcetoacetateEthyl ester of acetoacetic acidCommonly used as a building block in synthesis
Malonic AcidDicarboxylic acidUsed in malonic ester synthesis
3-Oxobutanoic AcidAnother beta-keto acidSimilar reactivity but different substituents
Acetoacetic Acid DerivativeComplex structure with trichloroethyl and hydroxyamino groupsEnhanced reactivity and selectivity in biological interactions

Case Studies

  • Synthesis of Anticancer Agents
    • A study investigated the synthesis of novel anticancer compounds derived from acetoacetic acid derivatives. The research demonstrated that modifications to the hydroxyamino group could enhance cytotoxicity against cancer cell lines, showcasing the potential therapeutic applications of this compound .
  • Antimicrobial Activity Assessment
    • Another case study focused on evaluating the antimicrobial properties of acetoacetic acid derivatives against various bacterial strains. Results indicated significant inhibitory effects, suggesting that these compounds could be developed into effective antimicrobial agents for clinical use .

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate involves its interaction with various molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The trichloromethyl group can also participate in electrophilic reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
Target Compound 1-Hydroxyamino-2,2,2-trichloroethyl at α-carbon C₇H₁₀Cl₃NO₄ Potential biocidal activity; high halogen content enhances stability
Ethyl Acetoacetate (EAA) Unsubstituted α-carbon C₆H₁₀O₃ Classic β-keto ester for ketone synthesis; keto-enol tautomerism
Ethyl 2,4-Diphenylacetoacetate Phenyl groups at α and γ positions C₁₈H₁₈O₃ Stabilized enolate for asymmetric synthesis; pharmaceutical intermediates
Ethyl 2-(Thiazolidin-2-ylidene)acetate Derivatives Thiazolidine ring with fluorophenyl substituents Varies Antifungal/insecticidal activity (e.g., )
Ethyl 2-Methylacetoacetate Methyl group at α-carbon C₇H₁₂O₃ Modified reactivity for specialized alkylation
Ethyl 2-(2-Chloroethoxy)acetate Chloroethoxy side chain C₈H₁₅ClO₄ Solubility promoter; intermediate for polymer synthesis

Biological Activity

Acetoacetic acid, 2-(1-hydroxyamino-2,2,2-trichloroethyl)-, ethyl ester is a complex compound that exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a beta-keto acid structure with a trichloroethyl group and a hydroxyamino substituent. Its molecular formula is C8H12Cl3NO4C_8H_{12}Cl_3NO_4, and it has a molecular weight of 292.544 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

Biological Activity Overview

Acetoacetic acid derivatives have been studied for their involvement in various metabolic processes. They play crucial roles in:

  • Ketogenesis : Acetoacetic acid is a key player in the production of ketone bodies in the liver, which are essential for energy metabolism during fasting or low-carbohydrate diets.
  • Antitumor Properties : Research indicates that acetoacetic acid derivatives may exhibit antitumor effects by influencing cellular metabolism and apoptosis pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Metabolic Interactions : The compound can be converted into acetyl-CoA, a vital metabolite involved in energy production and fatty acid synthesis. This conversion is crucial for cellular respiration and energy homeostasis.
  • Inhibition of Pathogen Growth : Recent studies have shown that derivatives like ethyl acetoacetate can inhibit the growth of certain bacterial strains by disrupting their metabolic pathways. For instance, a study on Leptospira interrogans demonstrated that exposure to acetoacetate significantly reduced cell density and metabolic activity in the pathogen .
  • Influence on Enzymatic Activity : The compound may interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.

Case Study 1: Antitumor Activity

A study investigated the effects of acetoacetic acid derivatives on cancer cell lines. Results indicated that these compounds could induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation markers .

Case Study 2: Pathogen Inhibition

In another research effort focused on Leptospira interrogans, it was found that exposure to acetoacetate led to significant inhibition of biofilm formation and growth when tested in vitro. The study highlighted the compound's potential as a therapeutic agent against bacterial infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
Acetoacetic AcidSimple beta-keto acidPrecursor to various biochemical pathways
Ethyl AcetoacetateEthyl ester of acetoacetic acidCommonly used as a building block in synthesis
Malonic AcidDicarboxylic acidUsed in malonic ester synthesis
3-Oxobutanoic AcidAnother beta-keto acidSimilar reactivity but different substituents

The structural complexity of this compound may enhance its reactivity or selectivity compared to simpler beta-keto acids or their esters.

Q & A

Q. What structural features of acetoacetic ester derivatives influence their reactivity in synthesis?

The compound’s reactivity arises from its tautomeric equilibrium (keto-enol forms) and the active methylene group (CH₂ flanked by carbonyl groups). The enolate form facilitates nucleophilic alkylation, while the keto group participates in condensation reactions. Stability of the enolate depends on the steric and electronic effects of substituents like the hydroxyamino and trichloroethyl groups .

Q. What spectroscopic methods reliably characterize tautomeric forms of acetoacetic esters?

  • ¹H/¹³C NMR : Detects keto-enol ratios via chemical shifts (e.g., enolic proton at δ 12–15 ppm).
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and enolic O–H (~3000 cm⁻¹) stretches.
  • UV-Vis : Monitors conjugation changes in enolic systems .

Q. What synthetic routes introduce hydroxyamino and trichloroethyl groups into acetoacetic esters?

  • Hydroxyamino introduction : Nitrosation of acetoacetic ester with nitrous acid, followed by reduction .
  • Trichloroethyl addition : Nucleophilic substitution using trichloroethyl halides under basic conditions (e.g., NaOEt) .

Advanced Research Questions

Q. How can contradictory mutagenicity data for acetoacetic esters be resolved?

Conflicting Evidence:

  • Negative results in Salmonella assays vs. contradictory findings in E. coli and Bacillus subtilis .
    Methodological Recommendations:
  • Standardize assay conditions (e.g., S9 metabolic activation, dose ranges).
  • Use orthogonal assays (e.g., mammalian cell micronucleus tests) to confirm genotoxicity.
  • Evaluate purity of test compounds to rule out impurity-driven effects .

Q. What strategies optimize regioselectivity in alkylation of acetoacetic ester enolates?

  • Base selection : Strong bases (e.g., LDA) favor deprotonation at less substituted α-positions, while weaker bases (e.g., NaH) may allow kinetic vs. thermodynamic control.
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize enolates, enhancing reactivity.
  • Directing groups : Electron-withdrawing substituents (e.g., trichloroethyl) bias enolate formation .

Q. How do esterase-mediated hydrolysis kinetics impact toxicological assessments?

  • In vitro models : Use liver microsomes or purified esterases to quantify hydrolysis rates.
  • pH dependence : Hydrolysis accelerates under alkaline conditions (e.g., intestinal pH).
  • Metabolite differentiation : LC-MS/MS quantifies parent compound vs. acetoacetic acid/ethanol metabolites .

Q. What protection-deprotection strategies prevent side reactions in multi-step syntheses?

  • Amino protection : Trityl or tert-butoxycarbonyl (Boc) groups shield reactive amines during alkylation (e.g., in cefotaxime synthesis) .
  • Ester stabilization : Use bulky ester groups (e.g., tert-butyl) to reduce unintended hydrolysis .

Q. How can computational tools predict reactivity in substituted acetoacetic esters?

  • DFT calculations : Model enolate stability and transition states for alkylation.
  • Molecular docking : Simulate interactions with esterases to predict hydrolysis rates.
  • QSAR models : Correlate substituent electronegativity with reaction yields .

Q. What experimental designs address methodological limitations in genotoxicity studies?

  • Positive controls : Include known mutagens (e.g., ethyl methanesulfonate) to validate assay sensitivity.
  • Dose-response analysis : Ensure linearity across non-cytotoxic ranges.
  • Replicate validation : Repeat studies in independent labs to confirm reproducibility .

Q. How are condensation reactions optimized for complex heterocycles (e.g., thiazoles)?

  • Reagent selection : Thiourea reacts with α-bromoketones (from acetoacetic esters) to form thiazoles.
  • Temperature control : Cyclization at 60–80°C minimizes byproducts.
  • Catalysis : p-Toluenesulfonic acid accelerates bromination and cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.